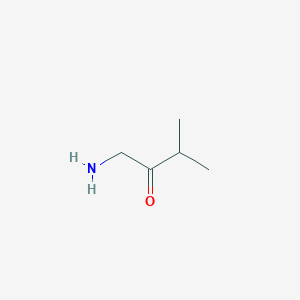

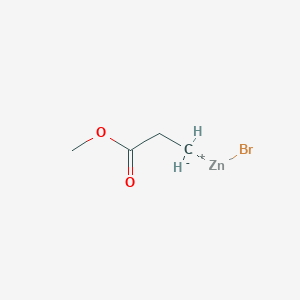

![molecular formula C18H13ClN4O B2371297 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439109-59-8](/img/structure/B2371297.png)

7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound . It is a type of triazolopyrimidine, a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring .

Synthesis Analysis

The synthesis of triazolopyrimidines typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . A new multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal has been implemented .

Molecular Structure Analysis

The molecular structure of “7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .

Chemical Reactions Analysis

The chemical reactions involving “7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” can be studied using various analytical techniques. For instance, mass spectrometry can provide information about the molecular weight of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine” can be determined using various analytical techniques. For instance, the melting point of the compound can be determined using differential scanning calorimetry .

Aplicaciones Científicas De Investigación

Microwave-Assisted Multicomponent Synthesis :7-Amino-3-(substituted phenyl)-5-(substituted phenyl)-[1,2,4]triazolo[4,3a]pyrimidine-6-carbonitrile derivatives, including structures related to 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine, have been synthesized using a microwave-assisted one-pot protocol. This method is efficient, promising, and environmentally friendly, providing high yields in short reaction times. One derivative, in particular, has shown promise as an anticonvulsant agent (Divate & Dhongade-Desai, 2014).

Intramolecular Cyclization and Diversification :The compound has been used in the synthesis of 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidines through intramolecular cyclization, highlighting its potential as a versatile synthetic intermediate. This process allows for significant diversification through reactions like palladium-catalyzed Kumada cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution (Biagi et al., 2002).

Pharmaceutical Applications :1,2,4-Triazolo[1,5-a]pyrimidines, a category including 7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine, play a crucial role in various fields including pharmaceutics, agrochemistry, and information recording. Their versatility in synthetic chemistry is notable, with applications in creating new molecular structures with potential pharmaceutical uses (Fischer, 2007).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been described as inhibitors of cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase .

Mode of Action

It’s hypothesized that the compound interacts with its targets, possibly inhibiting the function of camp phosphodiesterase, leading to an increase in intracellular camp levels .

Biochemical Pathways

The increase in intracellular cAMP levels can affect various biochemical pathways. cAMP is a second messenger involved in many processes such as the regulation of glycogen, sugar, and lipid metabolism. It is integral to the action of many hormones, including glucagon and adrenaline, and can also influence cell proliferation and differentiation .

Result of Action

Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have shown considerable anticonvulsant activity .

Propiedades

IUPAC Name |

7-[2-[(4-chlorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O/c19-14-7-5-13(6-8-14)11-24-17-4-2-1-3-15(17)16-9-10-20-18-21-12-22-23(16)18/h1-10,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUCJMRKVDKWBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=NC3=NC=NN23)OCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2371216.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethylbenzamide](/img/structure/B2371218.png)

![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2371222.png)

![2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2371227.png)

![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)